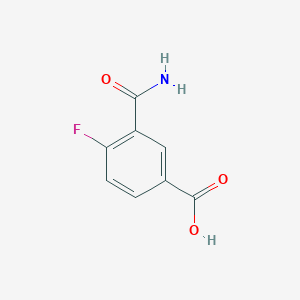

3-Carbamoyl-4-fluorobenzoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-carbamoyl-4-fluorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6FNO3/c9-6-2-1-4(8(12)13)3-5(6)7(10)11/h1-3H,(H2,10,11)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEPPHDDBCINTSE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)O)C(=O)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Significance and Context of 3 Carbamoyl 4 Fluorobenzoic Acid in Contemporary Chemical Research

Introduction to the Carbamoylfluorobenzoic Acid Class in Synthetic Chemistry

The carbamoylfluorobenzoic acid class represents a group of fluorinated aromatic compounds that are gaining importance as versatile building blocks in synthetic chemistry. These molecules integrate three key functional groups onto a benzene (B151609) ring: a carboxylic acid, a carbamoyl (B1232498) (carboxamide) group, and a fluorine atom. This trifunctional arrangement provides multiple reaction sites, allowing for diverse chemical modifications.

Fluorinated benzoic acids, in general, are valuable precursors in the production of pharmaceuticals, dyes, and other specialty chemicals. mdpi.com The presence of fluorine can significantly alter a molecule's physical, chemical, and biological properties, making fluoro-substituted compounds environmentally relevant alternatives to some chlorinated analogues. mdpi.com The carbamoyl group, a primary amide, can participate in various chemical transformations and can form important hydrogen bonding interactions, influencing the molecule's conformation and intermolecular associations. The carboxylic acid function serves as a classical handle for forming esters, amides, or can be involved in decarboxylation reactions. The combination of these groups in the carbamoylfluorobenzoic acid framework makes them valuable scaffolds for constructing more complex molecular architectures, particularly in medicinal chemistry and materials science.

Structural Features and Chemical Space within Halogenated Benzoic Acid Derivatives

Halogenated benzoic acids are a well-studied class of compounds where the type, number, and position of the halogen substituent profoundly influence the molecule's structure and reactivity. mdpi.com The introduction of a halogen atom to the benzoic acid ring affects its electronic properties and steric environment.

Halogens exert a negative inductive (-I) effect, which withdraws electron density from the aromatic ring. This generally increases the acidity of the carboxylic acid compared to unsubstituted benzoic acid because it stabilizes the resulting carboxylate anion. stackexchange.com The effect is a combination of polar and steric factors. stackexchange.com For instance, in ortho-substituted halobenzoic acids, larger halogens can force the carboxylic acid group out of the plane of the benzene ring, which reduces cross-conjugation with the ring and enhances resonance stabilization within the carboxylate group itself. mdpi.comstackexchange.com

In the specific case of 3-Carbamoyl-4-fluorobenzoic acid , the fluorine atom is located para to the carbamoyl group and meta to the carboxylic acid. Its high electronegativity impacts the electron distribution of the entire ring. The carbamoyl group's orientation relative to the ring is also a key structural feature. For example, in a related isomer, 2-carbamoyl-3,4,5,6-tetrafluoro-benzoic acid, the carbamoyl group is positioned nearly perpendicular to the benzene ring, while the carboxylic acid group lies almost in the plane of the ring. nih.gov This spatial arrangement minimizes steric hindrance and dictates the potential for intramolecular and intermolecular interactions, such as hydrogen bonding, which can influence crystal packing and solubility. nih.gov

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 1534121-96-4 fluorochem.co.uk |

| Molecular Formula | C₈H₆FNO₃ fluorochem.co.uk |

| Molecular Weight | 183.138 g/mol fluorochem.co.uk |

| Appearance | Solid fluorochem.co.uk |

Role as a Synthetic Scaffold in Advanced Organic Transformations

The distinct functional groups of this compound make it a valuable synthetic scaffold for advanced organic transformations. Benzoic acids are a crucial structural motif found in a wide range of molecules, from drugs to molecular probes. researchgate.net The ability to selectively modify the different parts of the this compound molecule allows for the generation of diverse chemical libraries.

The carboxylic acid group is a primary site for modification. It can be readily converted into esters, amides, or acid halides, providing a gateway to a vast number of derivatives. For example, the synthesis of amides is a common transformation, often achieved by reacting the carboxylic acid with an amine. globalscientificjournal.com

Furthermore, the core structure of this compound is a precursor to other important synthetic intermediates. For instance, the related compound (3-carbamoyl-4-fluorophenyl)boronic acid is a derivative used in palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling. chemicalbook.comnih.gov Boronic acids are fundamental reagents in modern organic synthesis for creating carbon-carbon bonds. The synthesis of this boronic acid derivative from the parent benzoic acid highlights the utility of the scaffold in preparing advanced, functionalized reagents for complex molecule synthesis. nih.govnih.gov The presence of the fluorine atom can also be exploited, as the carbon-fluorine bond can activate the ring for certain types of nucleophilic aromatic substitution reactions. ossila.com

Advanced Synthetic Methodologies for 3 Carbamoyl 4 Fluorobenzoic Acid and Its Analogues

Strategic Approaches for the Construction of the 3-Carbamoyl-4-fluorobenzoic Acid Core

The assembly of the this compound framework relies on carefully planned synthetic routes that control the placement of the carboxyl, carbamoyl (B1232498), and fluoro substituents.

Regioselective Functionalization of Fluorobenzoic Acid Precursors

A primary strategy involves the functionalization of a pre-existing fluorobenzoic acid. For instance, starting with 4-fluorobenzoic acid, the introduction of a nitro group can be achieved with high regioselectivity. The fluorine atom directs the incoming electrophile to the ortho and para positions. In the case of 4-fluorobenzoic acid, nitration using a mixture of potassium nitrate (B79036) and concentrated sulfuric acid at room temperature yields 4-fluoro-3-nitrobenzoic acid as the major product. chemicalbook.com Subsequent reduction of the nitro group to an amine, followed by diazotization and cyanation (a Sandmeyer reaction), and finally hydrolysis of the nitrile, would lead to the desired this compound. This multi-step process, while lengthy, allows for precise control over the substitution pattern.

Another approach could involve the direct amidation of a suitable fluorobenzoic acid derivative. For example, if 4-fluoro-3-(chlorocarbonyl)benzoic acid were available, direct reaction with ammonia (B1221849) would furnish the desired product. However, the synthesis of such a precursor can be challenging.

The regioselectivity of nucleophilic aromatic substitution on tetrafluorinated BOPYPY dyes has been investigated, showing that the F2 atom is consistently substituted. nih.gov While not directly applicable to this compound, this demonstrates the principle of regioselective functionalization in fluorinated aromatic systems.

Carbamoylation and Fluorination Strategies for Benzoic Acid Architectures

Alternatively, one can start with a benzoic acid derivative and introduce the fluorine and carbamoyl groups. A potential route could begin with 3-aminobenzoic acid. The amino group could be protected, followed by fluorination of the aromatic ring. The Balz-Schiemann reaction, involving the thermal decomposition of a diazonium tetrafluoroborate (B81430) salt, is a classic method for introducing fluorine. orgsyn.org However, this reaction often requires harsh conditions. More modern methods for aryl-fluorine bond formation are discussed in section 2.2.1. Following fluorination, the protecting group on the amine would be removed, and the amine converted to a carbamoyl group via hydrolysis of a nitrile or other suitable functional group transformation.

Another strategy involves the direct carbamoylation of a benzoic acid. While direct C-H carbamoylation is challenging, methods involving directed lithiation have been developed. For instance, the directed lithiation of a dimethylbenzamide followed by quenching with an electrophile has been demonstrated. stackexchange.com A similar strategy could potentially be adapted for the synthesis of this compound.

Multi-step Synthesis Pathways from Substituted Benzenes

More complex, multi-step syntheses often start from simple substituted benzenes, strategically building up the required functionality. youtube.comyoutube.comlibretexts.org A retrosynthetic analysis might begin by disconnecting the carbamoyl and carboxyl groups. For example, one could envision a precursor such as 2-fluoro-5-methylbenzonitrile. Oxidation of the methyl group to a carboxylic acid would yield 3-cyano-4-fluorobenzoic acid, which could then be hydrolyzed to the final product.

The synthesis of such a precursor could start from a simple benzene (B151609) derivative. For instance, one could start with toluene, perform a Friedel-Crafts acylation, followed by a Clemmensen reduction to introduce a propyl group. libretexts.org Subsequent nitration and other functional group interconversions could lead to the desired intermediate. The order of these reactions is critical to ensure the correct regiochemistry. youtube.comyoutube.comlibretexts.org For example, a meta-directing group must be present to install a substituent at the meta position. libretexts.org

A hypothetical multi-step synthesis could be:

Start with a suitable substituted benzene, for example, 4-fluorotoluene.

Introduce a nitro group at the 3-position via electrophilic nitration.

Reduce the nitro group to an amine.

Convert the amine to a nitrile via the Sandmeyer reaction.

Oxidize the methyl group to a carboxylic acid.

Hydrolyze the nitrile to a carbamoyl group.

This pathway highlights the importance of carefully planning the sequence of reactions to achieve the desired substitution pattern.

Catalytic Transformations in the Synthesis of Related Fluorobenzoic Acids

Modern synthetic chemistry heavily relies on catalytic methods to achieve efficient and selective transformations. These are particularly important in the synthesis of fluorinated aromatic compounds.

Transition Metal-Catalyzed Coupling Reactions for Aryl-Fluorine Bond Formation

The formation of the aryl-fluorine bond is a key step in many synthetic routes to fluorobenzoic acids. While traditional methods like the Balz-Schiemann reaction exist, transition metal-catalyzed reactions have emerged as powerful alternatives. nih.govorganicreactions.org

Palladium-catalyzed reactions have been extensively studied for C-F bond formation. nih.govbeilstein-journals.org One approach involves the palladium-catalyzed fluorination of aryl triflates or bromides. beilstein-journals.org Another strategy is the directed C-H fluorination of benzoic acid derivatives. nih.govresearchgate.net In this method, a directing group, such as an acidic amide, is used to guide the palladium catalyst to a specific C-H bond for fluorination. nih.govnih.gov The Yu group described the ortho-fluorination of benzoic acid substrates using a removable acidic amide as a directing group, which allows for the selective synthesis of mono- and difluorinated benzoic acid derivatives. nih.govresearchgate.net

Copper-catalyzed reactions have also been developed for decarboxylative fluorination of benzoic acids. organic-chemistry.orgnih.govresearchgate.net This approach utilizes a photoinduced ligand-to-metal charge transfer (LMCT) process to generate an aryl radical, which can then be fluorinated. organic-chemistry.orgnih.govresearchgate.net This method is advantageous as it can be performed at low temperatures and tolerates a wide range of functional groups. organic-chemistry.org

The table below summarizes some transition metal-catalyzed methods for aryl-fluorine bond formation.

| Catalyst System | Substrate | Reagent | Product | Reference |

| Pd(OTf)₂(MeCN)₄ / NMP | Benzoic acid with directing group | Selectfluor / NFSI | Ortho-fluorinated benzoic acid | nih.govresearchgate.net |

| Copper(II) | Benzoic acid | Electrophilic fluorine source | Aryl fluoride (B91410) | organic-chemistry.orgnih.govresearchgate.net |

| Palladium(0) | Aryl halide/triflate | Fluoride source | Aryl fluoride | nih.gov |

Oxidation Reactions in Carboxylic Acid Synthesis

The synthesis of the carboxylic acid group is another crucial step. Oxidation of a methyl group on the benzene ring is a common method. Reagents such as potassium permanganate (B83412) or chromic acid can be used for this transformation. orgsyn.org For instance, p-fluorotoluene can be oxidized to p-fluorobenzoic acid using potassium permanganate. orgsyn.org

Another approach is the oxidation of an aldehyde. For example, 4-[18F]fluorobenzaldehyde can be oxidized to 4-[18F]fluorobenzoic acid. researchgate.net This method is particularly useful in the synthesis of radiolabeled compounds.

The oxidation of a primary alcohol attached to the benzene ring can also yield the carboxylic acid. This can be achieved using various oxidizing agents.

Halodecarboxylation and Related Functional Group Interconversions

The synthesis of specifically substituted aromatic compounds like this compound often relies on strategic functional group interconversions (FGIs) and specialized reactions such as halodecarboxylation. Halodecarboxylation is a fundamental process that converts carboxylic acids into organic halides by cleaving the carbon-carbon bond adjacent to the carboxyl group and introducing a halogen. acs.org This method is valuable as it allows for the use of readily available carboxylic acids to produce useful halide intermediates. acs.org The reaction can proceed through different mechanisms, with the suitability of the substrate often depending on the electronic nature of the aromatic ring. For instance, electron-rich aromatic acids are effective in reactions that proceed via electrophilic ipso-substitution, while electron-poor aromatic acids are more suited for radical-type halodecarboxylation. acs.org

Functional group interconversions are the cornerstone of organic synthesis, enabling the transformation of one functional group into another through various reactions like substitution, oxidation, or reduction. fiveable.meimperial.ac.uk These transformations are critical for creating precursors or for the final modification of a molecule to yield the desired product. For example, a common FGI is the conversion of an alcohol to a sulfonate ester (like a tosylate or mesylate), which is an excellent leaving group and can be subsequently displaced by a halide to form an alkyl or aryl halide. ub.eduvanderbilt.edu

Another relevant FGI is the hydrolysis of an amide to a carboxylic acid. The synthesis of benzoic acid from benzamide (B126), for instance, can be achieved by hydrolysis using a sodium hydroxide (B78521) solution, followed by acidification with hydrochloric acid. youtube.com This type of reaction could be envisioned as a final step in the synthesis of this compound if a precursor containing a nitrile or other nitrogen-based group is first converted to the carbamoyl group.

The Curtius rearrangement represents a more complex FGI, transforming acyl azides into isocyanates, which can then be converted to amines. fiveable.me This reaction can be part of a continuous flow process, coupled with biocatalysis, to produce valuable carbamate (B1207046) products from various benzoic acid substrates. beilstein-journals.orgbeilstein-journals.org

Table 1: Examples of Halodecarboxylation and Functional Group Interconversion Reactions

| Reaction Type | Starting Material | Reagents/Conditions | Product | Reference |

| Halodecarboxylation | Aromatic Carboxylic Acids | Ag(I) salts, N-Halosuccinimide (NXS) | Aryl Halides | acs.org |

| Decarboxylative Fluorination | Carboxylic Acids | Silver Nitrate | Fluorinated Compounds | organic-chemistry.org |

| Sulfonate Formation | Alcohols (Primary/Secondary) | Sulfonyl chloride (e.g., TsCl), Pyridine (B92270) | Sulfonate Esters (e.g., Tosylates) | ub.eduvanderbilt.edu |

| Amide Hydrolysis | Benzamide | 1) NaOH (10%) 2) HCl | Benzoic Acid | youtube.com |

| Curtius Rearrangement | Benzoic Acids | Diphenylphosphoryl azide (B81097) (DPPA), Benzyl alcohol | Cbz-Carbamates | beilstein-journals.orgbeilstein-journals.org |

Emerging Synthetic Routes for this compound Derivatives

One-Pot Synthesis Strategies for Heterocyclic Systems Incorporating Fluorobenzoic Acid Moieties

The demand for efficient and environmentally benign synthetic methods has spurred the development of one-pot cascade reactions for constructing complex heterocyclic systems. rsc.org These strategies combine multiple reaction steps in a single flask, avoiding the isolation of intermediates, thereby saving time, reagents, and reducing waste. rsc.org Such methods are highly valuable for creating medicinally relevant heterocycles. rsc.org

For instance, one-pot syntheses have been developed for creating various heterocyclic scaffolds like pyrazoles and oxazoles. nih.govrsc.org A notable strategy involves the (3 + 2)-cycloaddition of in situ generated nitrile imines with an acetylene (B1199291) surrogate to produce 1-aryl-3-trifluoromethylpyrazoles under mild conditions. nih.gov Another efficient one-pot method allows for the synthesis of 2-fluoroalkyloxazoles from NH-1,2,3-triazoles and fluorinated anhydrides. rsc.org

The incorporation of a fluorobenzoic acid moiety into these heterocyclic systems is a key area of interest. An Ag(I)-catalyzed one-pot reaction using Selectfluor as the fluorinating agent has been shown to produce 4-fluoroisoquinolines and related naphthyridines at room temperature. researchgate.net This demonstrates the feasibility of integrating fluorine atoms into heterocyclic structures in a single synthetic operation. The combination of a pyridine moiety with other heterocyclic rings, such as chromene, in a one-pot reaction can lead to novel scaffolds with potential synergistic properties. nih.gov These multicomponent reactions (MCRs) are powerful tools for generating molecular diversity. nih.gov

Table 2: Examples of One-Pot Syntheses for Heterocycles

| Heterocycle Type | Key Reactants | Key Features | Reference |

| Pyridazinones, Dihydropyrimidinones | Not specified | Involves a Claisen–decarboxylation, electrophilic reaction, and heterocyclization cascade. | rsc.org |

| 4-Fluoroisoquinolines | Alkynes, Selectfluor | Ag(I)-catalyzed iminofluorination of alkynes. | researchgate.net |

| 4H-Chromene derivatives | 4-Acetylpyridine, Malononitrile, Dimedone | Three-multicomponent reaction (3MCR). | nih.gov |

| 1-Aryl-3-trifluoromethylpyrazoles | Hydrazonoyl halides, Mercaptoacetaldehyde | (3 + 2)-cycloaddition using an acetylene surrogate. | nih.gov |

| 2-Fluoroalkyloxazoles | NH-1,2,3-triazoles, Fluorinated anhydrides | High yields from readily available reagents under mild conditions. | rsc.org |

Enzymatic and Biocatalytic Approaches to Benzoic Acid Derivatives

The use of enzymes and whole-cell systems in chemical synthesis, known as biocatalysis, offers a sustainable and highly selective alternative to traditional chemical methods. researchgate.net This field has seen revolutionary progress, with protein engineering and bioinformatic tools enabling the development of robust biocatalysts for industrial applications. rsc.orgnih.gov

Enzymatic methods are particularly powerful for producing complex molecules like substituted benzoic acids. For example, an artificial enzymatic cascade has been developed for the synthesis of 4-hydroxybenzoic acid (4HBA) from L-tyrosine and benzoic acid from L-phenylalanine, achieving high conversion rates. researchgate.net These processes represent a move towards using renewable feedstocks instead of petroleum-derived precursors like toluene. researchgate.net

Enzymes such as hydrolases are used in continuous flow processes to facilitate reactions and simplify purification. In one innovative approach, an immobilized hydrolase (CALB) was used to convert a reaction byproduct (benzyl alcohol) into an easily separable ester, streamlining the synthesis of carbamate products from benzoic acids. beilstein-journals.orgbeilstein-journals.org This coupling of biocatalysis with flow chemistry demonstrates a novel strategy for creating valuable chemical building blocks. beilstein-journals.orgbeilstein-journals.org The synthesis of natural product derivatives can also be achieved by supplying unnatural starting materials, such as halogenated benzoic acids, to in vitro enzymatic systems. rsc.org

Table 3: Biocatalytic Synthesis of Benzoic Acid Derivatives

| Enzyme/System | Substrate | Product | Key Finding | Reference |

| Artificial enzymatic cascade (whole-cell) | L-Tyrosine (150 mM) | 4-Hydroxybenzoic acid (4HBA) | >85% conversion within 96 hours. | researchgate.net |

| Artificial enzymatic cascade (whole-cell) | L-Phenylalanine (100 mM) | Benzoic acid | ~90% conversion. | researchgate.net |

| Immobilized CALB (hydrolase) | Benzyl alcohol (impurity) | Benzyl butyrate | Biocatalytic impurity tagging in a continuous flow process. | beilstein-journals.orgbeilstein-journals.org |

| In vitro enzymatic system | Halogenated benzoic acids | Unnatural 5-deoxyenterocin (B10789068) analogues | Demonstrates the potential for creating diverse derivatives. | rsc.org |

Chemical Reactivity and Mechanistic Investigations of 3 Carbamoyl 4 Fluorobenzoic Acid

Electrophilic and Nucleophilic Aromatic Substitution Reactions at the Benzoic Acid Core

Influence of Fluorine and Carbamoyl (B1232498) Substituents on Aromatic Reactivity

The carboxylic acid and carbamoyl groups, due to their electron-withdrawing nature, decrease the electron density of the aromatic ring, making it less susceptible to attack by electrophiles. numberanalytics.com This deactivation is a general characteristic of aromatic carboxylic acids. numberanalytics.com The fluorine atom, while also electron-withdrawing through its inductive effect, can donate electron density to the ring via resonance, which directs incoming electrophiles to the ortho and para positions. mnstate.edu

In the case of 3-Carbamoyl-4-fluorobenzoic acid, the positions ortho and para to the fluorine are C3 and C6, and C1 respectively. The position meta to the carboxylic acid is C5, and the position meta to the carbamoyl group is C5. Therefore, a complex interplay of these directing effects will determine the outcome of electrophilic substitution reactions.

For nucleophilic aromatic substitution (SNAr), the presence of strong electron-withdrawing groups is crucial for activating the ring towards nucleophilic attack. libretexts.orgmasterorganicchemistry.com The fluorine atom can act as a leaving group in SNAr reactions, a process facilitated by the presence of the electron-withdrawing carbamoyl and carboxyl groups. Such reactions are common for electron-poor fluoroarenes. nih.gov

Regioselectivity and Reaction Pathway Elucidation

The regioselectivity of electrophilic aromatic substitution on a substituted benzene (B151609) ring is a consequence of the stability of the cationic intermediate (arenium ion) formed during the reaction. wikipedia.orgmasterorganicchemistry.com For this compound, electrophilic attack will likely be directed to the position that is most activated or least deactivated. The fluorine atom directs ortho and para, while the carboxyl and carbamoyl groups direct meta. The positions are:

C1: Carboxylic acid attached

C2: Ortho to carboxylic acid, meta to fluorine, meta to carbamoyl

C3: Carbamoyl attached

C4: Fluorine attached

C5: Meta to carboxylic acid, ortho to fluorine, ortho to carbamoyl

C6: Ortho to carboxylic acid, meta to carbamoyl, ortho to fluorine

Given these influences, electrophilic substitution is most likely to occur at the C5 or C6 positions, which are ortho to the activating fluorine atom. However, the deactivating effect of the other groups will significantly hinder the reaction.

In nucleophilic aromatic substitution, the nucleophile typically attacks the carbon bearing a good leaving group, in this case, the fluorine at C4. The presence of the electron-withdrawing groups ortho and para to the leaving group stabilizes the intermediate Meisenheimer complex, facilitating the substitution. libretexts.org

Deprotonation and Lithiation Studies of Fluoro- and Carbamoyl-Substituted Benzoic Acids

Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic compounds. organic-chemistry.orgnih.gov In this strategy, a functional group directs a strong base, typically an organolithium reagent, to deprotonate a specific ortho position.

Directed Ortho-Metalation Strategies

For substituted benzoic acids, the carboxylate group can act as a directed metalation group (DMG). organic-chemistry.orgacs.orgacs.org Treatment with a strong base like sec-butyllithium (B1581126) (s-BuLi) in the presence of a chelating agent such as N,N,N',N'-tetramethylethylenediamine (TMEDA) can lead to deprotonation at the position ortho to the carboxyl group. nih.govacs.org

In this compound, there are two protons ortho to the carboxylic acid (at C2 and C6). The fluorine and carbamoyl groups will influence which of these protons is more acidic and therefore more likely to be removed. The fluorine atom, being highly electronegative, will increase the acidity of the adjacent C-H bond at C5, but this is not ortho to the primary directing group (the carboxylate). The carbamoyl group is also an ortho-directing group for metalation. The combined directing effects of the carboxylate and the carbamoyl group could potentially lead to lithiation at the C2 position. However, studies on similar systems have shown that the carboxylate is a powerful directing group. rsc.org

| Directing Group | Ortho Positions |

| -COOH | C2, C6 |

| -CONH₂ | C2, C4 |

| -F | C3, C5 |

Table 1: Potential Directed Ortho-Metalation Sites

Mechanism of Lithium Dialkylamide-Mediated Transformations

Lithium dialkylamides, such as lithium diisopropylamide (LDA) or lithium tetramethylpiperidide (LTMP), are strong, non-nucleophilic bases often used in deprotonation reactions. bohrium.com The mechanism of directed ortho-metalation involves the formation of a pre-lithiation complex where the organolithium reagent coordinates to the directing group. bohrium.comtandfonline.comlookchem.com This brings the base into proximity with the ortho-proton, facilitating its abstraction and the formation of an ortho-lithiated species.

For this compound, the lithium base would first react with the acidic proton of the carboxylic acid to form a lithium carboxylate. This carboxylate would then direct the lithiation. The choice of the organolithium reagent and reaction conditions is critical to control the regioselectivity. For instance, with 2-methoxybenzoic acid, s-BuLi/TMEDA leads to deprotonation ortho to the carboxylate, while n-BuLi/t-BuOK results in a reversal of regioselectivity. nih.govacs.org In the case of 2-fluorobenzoic acid, treatment with s-BuLi has been shown to be complicated by nucleophilic attack at the carbon-fluorine bond. acs.org

Carboxyl Group Transformations and Derivatives

The carboxyl group of this compound can undergo a variety of transformations to yield important derivatives such as esters, amides, and acid chlorides. numberanalytics.comnumberanalytics.com These reactions are fundamental in organic synthesis.

The formation of esters (esterification) is typically achieved by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. numberanalytics.com Amide formation can be accomplished by first converting the carboxylic acid to a more reactive species, such as an acid chloride, followed by reaction with an amine. Alternatively, direct coupling of the carboxylic acid and an amine can be achieved using coupling reagents. numberanalytics.comthermofisher.com

Derivatization of carboxylic acids is also a common strategy to improve their analytical properties for techniques like liquid chromatography (LC). researchgate.netnih.gov This often involves chemical modification to enhance detectability or chromatographic behavior. researchgate.net

| Derivative | Reagents |

| Ester | Alcohol, Acid Catalyst |

| Amide | Amine, Coupling Agent or via Acid Chloride |

| Acid Chloride | Thionyl Chloride (SOCl₂) or Oxalyl Chloride ((COCl)₂) |

Table 2: Common Derivatives of Carboxylic Acids and Reagents for their Formation

Decarboxylation Mechanisms

Decarboxylation, the removal of a carboxyl group as carbon dioxide, is a significant reaction for many carboxylic acids. For decarboxylation to occur readily, it often requires the presence of a carbonyl group at the beta-position to the carboxylic acid. masterorganicchemistry.com This arrangement facilitates the formation of a stable, cyclic transition state. youtube.comyoutube.com The reaction proceeds through a concerted mechanism, breaking a carbon-carbon bond and forming a carbon-oxygen pi bond, ultimately yielding an enol intermediate that tautomerizes to the final product. masterorganicchemistry.com In the case of this compound, the carbamoyl group is not in the beta-position relative to the carboxylic acid, making spontaneous decarboxylation under typical heating conditions less favorable.

However, decarboxylation can be induced under more forceful conditions or via alternative mechanistic pathways, though specific studies on this compound are not prevalent in the reviewed literature. General principles suggest that oxidative decarboxylation or methods involving radical intermediates could potentially achieve this transformation.

Reductions of Carboxylic Acid Functionalities

The carboxylic acid group of this compound can be reduced to a primary alcohol. This transformation is typically achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄). chemistrysteps.comchemguide.co.uk The reaction proceeds in a multi-step process. Initially, the acidic proton of the carboxylic acid reacts with the hydride reagent in an acid-base reaction. chemistrysteps.com Subsequently, the resulting carboxylate is reduced to an aldehyde intermediate, which is then further and rapidly reduced to the primary alcohol. chemistrysteps.comchemistrysteps.comlibretexts.org It is important to note that milder reducing agents such as sodium borohydride (B1222165) (NaBH₄) are generally not effective for the reduction of carboxylic acids. chemistrysteps.com

Another effective reagent for this reduction is borane (B79455) (BH₃), which coordinates to the carbonyl oxygen, activating it for hydride delivery. chemistrysteps.com The choice of reducing agent can sometimes be influenced by the presence of other functional groups in the molecule. For instance, chemoselective reduction might be necessary to avoid the simultaneous reduction of the carbamoyl group.

Table 1: Common Reducing Agents for Carboxylic Acids

| Reducing Agent | Reactivity with Carboxylic Acids | Product |

| Lithium aluminum hydride (LiAlH₄) | High | Primary Alcohol |

| Sodium borohydride (NaBH₄) | Low/Ineffective | No reaction |

| Borane (BH₃) | High | Primary Alcohol |

Amide and Ester Formation Reactions

The carboxylic acid functionality of this compound readily undergoes reactions to form amides and esters.

Esterification typically involves the reaction of the carboxylic acid with an alcohol in the presence of an acid catalyst. libretexts.org This is a reversible equilibrium process, and to drive the reaction towards the product, it is common to use an excess of the alcohol or to remove the water formed during the reaction. libretexts.org

Amide formation can be achieved by reacting the carboxylic acid with an amine. Direct reaction of a carboxylic acid and an amine can be challenging due to the formation of a stable ammonium (B1175870) carboxylate salt. Therefore, the carboxylic acid is often activated first. Common methods include conversion to an acyl chloride or the use of coupling reagents. Active esters, such as pentafluorophenyl esters, are also employed to facilitate amide bond formation with fewer side reactions. umich.edu When this compound reacts with ammonia (B1221849), a primary amide is formed. Reaction with primary or secondary amines yields secondary or tertiary amides, respectively. libretexts.org

Reactions Involving the Carbamoyl Moiety

Modification and Derivatization of the Carbamoyl Group

The carbamoyl group itself can be the site of various chemical transformations. For instance, the amide can be hydrolyzed back to a carboxylic acid under acidic or basic conditions, although this would regenerate the starting benzoic acid derivative. More synthetically useful transformations include the dehydration of the primary amide to a nitrile using reagents like phosphorus pentoxide (P₄O₁₀) or thionyl chloride (SOCl₂).

The nitrogen of the carbamoyl group can also undergo reactions. For example, the Hofmann rearrangement, which involves treatment of a primary amide with bromine and a strong base, can convert the carbamoyl group into an amino group, with the loss of the carbonyl carbon as carbon dioxide. masterorganicchemistry.com This would provide a route to 3-amino-4-fluorobenzoic acid.

Role of the Carbamoyl Group in Directing Chemical Transformations

The carbamoyl group is an ortho-, para-directing group in electrophilic aromatic substitution reactions due to the lone pair of electrons on the nitrogen atom that can be donated to the aromatic ring. However, it is a deactivating group due to the electron-withdrawing nature of the carbonyl group. In the context of this compound, the presence of the strongly deactivating carboxylic acid and the moderately deactivating fluorine atom, along with the carbamoyl group, will influence the regioselectivity of any further substitution on the aromatic ring.

The carbamoyl group can also participate in intramolecular reactions. For example, in the presence of a suitable reagent, it could potentially cyclize with the adjacent carboxylic acid group to form an imide derivative. The specific conditions required for such a transformation would need to be carefully optimized.

The synthesis of carbamoyl phosphate (B84403), a key intermediate in several biosynthetic pathways, involves the reaction of bicarbonate and ammonia (or glutamine) with ATP. wikipedia.org This process, catalyzed by carbamoyl phosphate synthetase, highlights the biological significance of the carbamoyl moiety's formation. wikipedia.orgnih.gov While not a direct reaction of this compound, it underscores the fundamental reactivity patterns of the carbamoyl group.

Structural Modifications and Derivative Synthesis for Research Applications

Design and Synthesis of (3-Carbamoyl-4-fluorophenyl)boronic Acid Derivatives

The introduction of a boronic acid moiety onto the 3-Carbamoyl-4-fluorobenzoic acid framework yields (3-Carbamoyl-4-fluorophenyl)boronic acid, a versatile intermediate in organic synthesis. These boron-containing analogues are particularly significant for their role in carbon-carbon bond formation.

(3-Carbamoyl-4-fluorophenyl)boronic acid and its derivatives are primarily utilized as key coupling partners in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. nih.govresearchgate.net This reaction is a powerful method for constructing biaryl compounds, which are common structural motifs in pharmaceuticals. nih.govmdpi.com The boronic acid group readily undergoes transmetalation with a palladium(II) complex, facilitating the coupling with an organohalide. nih.gov The presence of the fluorine atom and the carbamoyl (B1232498) group on the phenyl ring can influence the electronic properties and reactivity of the boronic acid in these coupling reactions. sphinxsai.com For instance, fluorinated phenylboronic acids have been shown to be highly effective in Suzuki-Miyaura couplings, in some cases leading to almost complete conversion of the halide partner. sphinxsai.com The versatility of this reaction allows for the synthesis of a wide array of substituted biaryl compounds by pairing the boronic acid with various aryl or heteroaryl halides. mdpi.com

The synthesis of (3-Carbamoyl-4-fluorophenyl)boronic acid is synthetically accessible through established methods. A common route involves the Miyaura borylation reaction. This process typically starts with a halogenated precursor, such as 3-fluoro-4-bromobenzoic acid, which is reacted with a diboron (B99234) reagent like bis(pinacolato)diboron (B136004) in the presence of a palladium catalyst. The subsequent steps would involve the conversion of the carboxylic acid to the primary amide.

An alternative approach involves the functionalization of a pre-existing fluorophenylboronic acid core. For example, 4-carboxy-3-fluorophenylboronic acid can be conjugated to other molecules through amide bond formation. researchgate.net The synthesis of related structures, such as 3-amino-4-fluorophenylboronic acid, has been achieved by the bromination of o-fluoronitrobenzene, followed by reduction and a final coupled reaction with tetrahydroxydiboron, highlighting the modularity of synthetic routes to these building blocks. researchgate.net

Preparation of Heterocyclic Derivatives Containing this compound Scaffolds

The carboxylic acid and carbamoyl groups of this compound are ideal handles for the construction of various heterocyclic systems, which are of great interest in drug discovery.

The 1,3,4-oxadiazole (B1194373) ring is a five-membered heterocycle known for its favorable metabolic stability and is considered a bioisostere for ester and amide groups. otterbein.edu A prevalent method for synthesizing 2,5-disubstituted 1,3,4-oxadiazoles starts from a carboxylic acid, such as this compound. researchgate.netotterbein.edu The general strategy involves converting the carboxylic acid into a more reactive intermediate, typically an acid hydrazide. researchgate.netotterbein.edu This hydrazide is then cyclized with another carboxylic acid or its derivative in the presence of a dehydrating agent. otterbein.edu Common dehydrating agents used for this cyclodehydration step include phosphorus oxychloride, thionyl chloride, and triphenylphosphine (B44618) dibromide. otterbein.edunih.gov The reaction proceeds through the formation of a diacylhydrazine intermediate which then undergoes ring closure to form the stable oxadiazole ring.

Fluorinated benzoic acids are key intermediates in the synthesis of quinolone antibacterial agents. nih.gov The incorporation of a fluorine atom, particularly at the C-6 position of the quinolone scaffold, is a critical modification that often leads to enhanced antibacterial activity. nih.gov Synthetic routes to quinolones frequently involve the cyclization of intermediates derived from fluorinated benzoic acids. For example, a fluorobenzoyl acrylate (B77674) ester can be cyclized with an appropriate amine to form the core quinolone structure. otterbein.edu The this compound moiety can be envisioned as a precursor for building blocks in the synthesis of novel quinolone analogues, where substitutions at various positions are known to modulate the drug's potency, spectrum, and pharmacokinetic properties. otterbein.edu

Similarly, the fluorobenzoic acid scaffold can be incorporated into benzodiazepine (B76468) structures, a class of psychoactive drugs. Synthetic methods for novel triazolo-benzodiazepines have been described where an aryl acid hydrazide is reacted with a benzodiazepine-2-thione intermediate. nih.gov By using a hydrazide derived from this compound, new benzodiazepine derivatives containing this specific fluorinated and amidated phenyl ring could be prepared.

Systematic Exploration of Substituent Effects on Reactivity and Structure

The reactivity of this compound derivatives and the structure of the resulting products are significantly influenced by the electronic and steric nature of the substituents on the aromatic ring.

In the context of Suzuki-Miyaura coupling , the electronic properties of substituents on the phenylboronic acid play a crucial role. Electron-withdrawing groups, such as the fluorine atom and potentially the carbamoyl group, can affect the rate of transmetalation. nih.govsphinxsai.com While electron-withdrawing groups on aryl halides generally increase reactivity, their effect on the boronic acid component can be more complex. Studies have shown that 4-fluorophenylboronic acid is a highly effective coupling partner. sphinxsai.com However, strongly electron-deficient arylboronic acids can be prone to protodeboronation, a competitive side reaction. nih.gov The steric hindrance near the boronic acid group can also impact reaction efficiency.

For the synthesis of oxadiazoles , both steric and electronic effects of substituents on the starting benzoic acid influence the cyclodehydration reaction. nih.govmdpi.com Ortho-substituents on a benzoic acid can create steric hindrance around the carboxylic acid group, potentially lowering the reaction yield by impeding the approach of reagents. nih.govmdpi.com The electronic nature of the substituents also plays a role; electron-withdrawing groups on the oxadiazole ring have been associated with increased pharmacological activity in some series. otterbein.edu

In quinolone synthesis , substitutions on the foundational scaffold are critical for biological activity. The fluorine atom at the C-6 position is a hallmark of the potent fluoroquinolone class. nih.gov The substituent at the N-1 position and the heterocyclic group at the C-7 position are also key determinants of the antibacterial spectrum and potency. researchgate.netotterbein.edu Structure-activity relationship (SAR) studies have shown that even subtle changes, such as the size and shape of substituents, can significantly alter the interaction of the molecule with its bacterial targets, DNA gyrase and topoisomerase IV. otterbein.edu

Tuning Electronic and Steric Properties through Halogen and Alkyl Substitutions

The introduction of halogen atoms and alkyl groups at various positions on the this compound framework is a common strategy to systematically alter the molecule's physicochemical properties. These substitutions can profoundly influence the compound's lipophilicity, metabolic stability, and binding affinity to target proteins.

The electronic effects of halogen substituents on aromatic rings are a combination of inductive and resonance effects. While halogens are electronegative and thus inductively electron-withdrawing, they also possess lone pairs of electrons that can be donated to the aromatic system through resonance. nih.gov The interplay of these effects can alter the electron density distribution within the molecule, influencing its reactivity and intermolecular interactions. For instance, the substitution of different halogens can impact the electronic structure and optical properties of organic compounds. nuph.edu.ua

Alkyl groups, on the other hand, are generally considered electron-donating and can increase the steric bulk of a molecule. The size and placement of alkyl substituents can be critical for optimizing the fit of a derivative within the binding pocket of a target enzyme. By strategically adding alkyl groups, researchers can enhance the compound's bioavailability and shield it from enzymatic degradation, thereby prolonging its therapeutic effect.

| Substitution Type | Effect on Properties | Rationale for Use in Derivative Synthesis |

| Halogen (e.g., Cl, Br) | Modulates electronic properties (inductive withdrawal, resonance donation), can increase lipophilicity. | To fine-tune binding interactions with target proteins by altering the electrostatic potential and to improve membrane permeability. |

| Alkyl (e.g., methyl, ethyl) | Increases steric bulk, enhances lipophilicity, can be electron-donating. | To improve binding affinity through optimized steric fit, enhance metabolic stability, and increase bioavailability. |

Influence of Aromatic and Heteroaromatic Ring Systems

The incorporation of additional aromatic and heteroaromatic ring systems is a key strategy in the design of derivatives of this compound, particularly in the development of Poly(ADP-ribose) polymerase (PARP) inhibitors. nih.govresearchgate.net The benzamide (B126) moiety is a common structural feature in many PARP inhibitors, and the introduction of diverse ring systems allows for the exploration of a wider chemical space to achieve higher potency and selectivity. nih.govresearchgate.net

The synthesis of N-substituted benzamide derivatives allows for the attachment of various aromatic and heteroaromatic groups to the core scaffold. nih.gov These appended rings can engage in various non-covalent interactions with the amino acid residues in the active site of the target enzyme, such as π-π stacking, hydrogen bonding, and hydrophobic interactions. For example, in the context of PARP inhibitors, the introduction of a p-fluorobenzyl group has been identified as an optimal substituent for potent inhibition of both PARP-1 and PARP-2. nuph.edu.ua

Heteroaromatic rings, which contain atoms other than carbon (e.g., nitrogen, oxygen, sulfur), offer additional opportunities for forming specific hydrogen bonds and other polar interactions, which can significantly enhance binding affinity and selectivity. The synthesis of benzamide derivatives incorporating various heteroaromatic systems has been a fruitful area of research in the development of targeted therapies.

| Appended Ring System | Potential Interactions | Impact on Derivative Properties |

| Aromatic (e.g., Phenyl) | π-π stacking, hydrophobic interactions. | Can enhance binding affinity and modulate the overall shape and lipophilicity of the molecule. |

| Heteroaromatic (e.g., Pyridine (B92270), Thiophene) | Hydrogen bonding, dipole-dipole interactions, π-π stacking. | Can introduce specific, directional interactions with the target protein, leading to improved potency and selectivity. |

Applications of 3 Carbamoyl 4 Fluorobenzoic Acid As a Building Block in Advanced Organic Synthesis

Utility in the Construction of Complex Molecular Architectures

The strategic placement of the carboxyl, carbamoyl (B1232498), and fluoro groups allows for regioselective reactions, enabling chemists to build intricate molecular frameworks with a high degree of control. The fluorine atom, in particular, can influence the molecule's electronic properties, lipophilicity, and metabolic stability, which are critical parameters in the design of functional molecules.

As a substituted benzoic acid, 3-Carbamoyl-4-fluorobenzoic acid functions as a versatile intermediate in the synthesis of a variety of fine chemicals. clearsynth.comfluorochem.co.uk The carboxylic acid group can be readily converted into other functional groups such as esters, acid chlorides, or amides, providing a anchor point for further molecular elaboration. The presence of the carbamoyl and fluoro substituents directs the reactivity of the aromatic ring and imparts specific properties to the final products. This makes it a key component in multi-step syntheses where precise control over the molecular architecture is essential for achieving the desired chemical and physical properties. Its role is crucial in creating specialized organic materials and compounds for various research and industrial applications.

A significant application of this compound and its structural analogs is in the synthesis of pharmacologically active compounds, most notably inhibitors of poly(ADP-ribose) polymerase (PARP). nih.govresearchgate.net PARP enzymes are critical in the cellular DNA damage response, and their inhibition is a key strategy in cancer therapy, particularly for cancers with deficiencies in DNA repair pathways like BRCA1/2 mutations. nih.gov

The benzamide (B126) structure is a core pharmacophore that mimics the nicotinamide (B372718) portion of the NAD+ substrate, binding to the catalytic site of the PARP enzyme. The specific substitution pattern of this compound is utilized to construct potent and selective PARP inhibitors. For instance, the core structure can be incorporated into larger molecules, with the carboxamide group playing a crucial role in binding to the enzyme's active site. Research has led to the development of numerous PARP inhibitors based on benzimidazole (B57391) and quinazolinone scaffolds where related benzoyl derivatives serve as essential precursors. researchgate.netnih.gov

| Scaffold/Compound Class | Related Precursor Type | Therapeutic Target | Key Research Finding | Reference |

|---|---|---|---|---|

| Benzofuran-7-carboxamides | Substituted Benzaldehydes/Benzoic Acids | PARP-1 | Optimization of lead compounds led to potent inhibitors with IC50 values in the nanomolar range. | nih.gov |

| 1H-Thieno[3,4-d]imidazole-4-carboxamides | Amide of Piperazine and Benzoic Acid derivative | PARP-1 | Resulted in compounds with anti-proliferative activity against BRCA-deficient cell lines, comparable to the drug olaparib. | mdpi.com |

| 1H-Benzo[d]imidazole-4-carboxamides | 2,3-Diaminobenzamide | PARP | Led to the discovery of potent PARP inhibitors for cancer treatment. | nih.gov |

| Quinazolinone Hybrids | Acids condensed with key intermediates | PARP-1 | Synthesized compounds showed better docking scores than the approved drug niraparib (B1663559) and favorable ADME profiles. | researchgate.net |

Application in Click Chemistry Methodologies (related to 4-fluorobenzoic acid)

While direct applications of this compound in click chemistry are not extensively documented, the closely related compound, 4-fluorobenzoic acid, is a cornerstone in the development of prosthetic groups for radiolabeling, particularly with fluorine-18 (B77423) for Positron Emission Tomography (PET). rsc.org The principles and strategies established for 4-fluorobenzoic acid provide a clear blueprint for how its derivatives, including the title compound, could be similarly employed.

Fluorine-18 (¹⁸F) is the most widely used radionuclide for PET imaging due to its ideal physical properties, including a 109.7-minute half-life and low positron energy, which allows for high-resolution imaging. rsc.orgacs.org However, the direct incorporation of ¹⁸F into complex and sensitive biomolecules is often challenging due to the harsh reaction conditions required. nih.gov

To overcome this, a "building block" or "prosthetic group" approach is used. rsc.orgrsc.org This involves first labeling a small, stable molecule with ¹⁸F, which is then conjugated to the larger target biomolecule under mild conditions. 4-Fluorobenzoic acid is a key precursor for some of the most widely used ¹⁸F-labeled building blocks. rsc.orgnih.gov

A prominent example is N-succinimidyl 4-[¹⁸F]fluorobenzoate ([¹⁸F]SFB), which is synthesized in multiple steps from a suitable precursor and is widely used for labeling peptides and proteins. nih.gov Another important building block derived from 4-fluorobenzoic acid is propargyl 4-[¹⁸F]fluorobenzoate ([¹⁸F]PFB). nih.gov The propargyl group (an alkyne) makes [¹⁸F]PFB ideal for use in copper-catalyzed azide-alkyne cycloaddition (CuAAC), a premier reaction in "click chemistry." nih.govekb.eg

| Building Block | Abbreviation | Precursor | Key Feature | Application | Reference |

|---|---|---|---|---|---|

| N-succinimidyl 4-[¹⁸F]fluorobenzoate | [¹⁸F]SFB | 4-Fluorobenzoic acid | Succinimidyl ester for amine conjugation | Labeling of peptides and proteins | nih.gov |

| Propargyl 4-[¹⁸F]fluorobenzoate | [¹⁸F]PFB | 4-Fluorobenzoic acid | Terminal alkyne for click chemistry | ¹⁸F-labeling of azide-containing biomolecules | nih.gov |

| 4-[¹⁸F]Fluorobenzaldehyde | [¹⁸F]FBA | Various precursors | Aldehyde for various conjugations | Radiosynthesis of various PET tracers | rsc.org |

Bioconjugation is the process of chemically linking two molecules, where at least one is a biomolecule. Fluorobenzoate moieties, once labeled with ¹⁸F, are powerful tools for the bioconjugation of PET tracers to proteins, peptides, and other biologically relevant molecules.

The CuAAC click reaction is particularly advantageous for this purpose. ekb.egrsc.org It is highly specific, efficient, and proceeds under mild, biocompatible conditions, often in aqueous environments. ekb.eg In this strategy, the target biomolecule is modified to contain an azide (B81097) group. The ¹⁸F-labeled building block, such as [¹⁸F]PFB which contains a terminal alkyne, is then "clicked" onto the azide-modified biomolecule in the presence of a copper(I) catalyst. nih.gov This forms a stable triazole linkage, effectively tagging the biomolecule with the ¹⁸F radiolabel. ekb.egnih.gov This approach has been successfully used to label lysine (B10760008) derivatives and peptides, demonstrating its utility in creating PET imaging agents. nih.gov

Beyond click chemistry, building blocks like [¹⁸F]SFB utilize active esters (the N-succinimidyl group) to react with primary amines, such as the N-terminus of a protein or the side chain of a lysine residue, to form a stable amide bond. This remains a robust and widely practiced method for bioconjugation. nih.gov The versatility of the fluorobenzoate core allows for the attachment of various reactive handles, making it a modular platform for diverse bioconjugation strategies.

Future Research Directions and Emerging Paradigms

Exploration of Novel Synthetic Pathways for Highly Functionalized Analogues

The core structure of 3-Carbamoyl-4-fluorobenzoic acid offers a versatile scaffold for the creation of a diverse array of more complex molecules. Future research will undoubtedly focus on the development of novel synthetic pathways to access highly functionalized analogues with tailored properties. This exploration is likely to move beyond simple modifications and delve into the construction of intricate, polycyclic, and stereochemically rich structures.

One promising avenue is the use of this compound as a precursor for the synthesis of fused heterocyclic systems. For instance, methodologies for the synthesis of quinazolin-4(3H)-ones from 2-aminobenzoic acids could be adapted to create novel analogues. researchgate.net These reactions, often involving treatment with various carboxylic acid reagents, could lead to a new class of compounds with potential biological activity. researchgate.net The inherent reactivity of the carboxylic acid and carbamoyl (B1232498) groups, combined with the influence of the fluorine substituent, provides a rich platform for chemical exploration.

Furthermore, the potential for unexpected rearrangements and the formation of complex structures from seemingly straightforward precursors highlights the importance of serendipity in discovery. A notable example is the unexpected formation of 4-[(1-carbamoyl-3-oxo-1,3-dihydro-2-benzofuran-1-yl)amino]benzoic acid from a 3,4-diaminoisocoumarin derivative. mdpi.com Investigating similar transformations starting from derivatives of this compound could lead to the discovery of entirely new molecular architectures with unique properties. The synthesis of various derivatives from the parent 4-fluorobenzoic acid, such as hydrazide hydrazones, already points towards the chemical versatility of this class of compounds. globalscientificjournal.comresearchgate.net

Investigation of New Catalytic Systems for Efficient Transformations

The development of new catalytic systems is paramount to achieving efficient and selective transformations of this compound and its derivatives. Future research will likely focus on catalysts that can operate under mild conditions, offer high atom economy, and provide access to novel chemical space.

One area of intense interest is the use of organocatalysis. For example, the use of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in conjunction with benzoyl fluoride (B91410) (BzF) has been shown to be a highly effective system for the regioselective acylation of diols. acs.org Exploring similar catalyst systems for the selective functionalization of this compound could provide a powerful tool for organic chemists.

Transition metal catalysis will also continue to play a crucial role. Palladium-catalyzed annulation reactions, for instance, have been successfully employed in the synthesis of fused quinazolinone derivatives. researchgate.net The application of such methods to this compound could enable the construction of complex polycyclic frameworks. Furthermore, the investigation of bimetallic catalytic systems, such as the rhodium/copper and rhodium/silver systems used in the oxidative coupling of benzoic acid with alkynes, could lead to new and selective C-H functionalization strategies. nih.gov

Emerging areas of catalysis, such as the use of metal-organic frameworks (MOFs), also hold significant promise. dntb.gov.uaescholarship.org The tunable nature of MOFs allows for their design as solid-state Brønsted acid catalysts or as supports for catalytically active metal centers. escholarship.org The covalent attachment of molecular catalysts, such as thiomolybdate clusters, to polymer backbones represents another innovative approach to creating robust and recyclable catalytic systems. researchgate.net

Integration with Flow Chemistry and Sustainable Synthesis Methodologies

The principles of green chemistry and sustainable manufacturing are increasingly influencing the way chemical synthesis is performed. The integration of flow chemistry represents a significant paradigm shift, offering numerous advantages over traditional batch processing, including improved safety, enhanced reaction control, and easier scalability. nih.govyoutube.com

The synthesis of derivatives of benzoic acid is well-suited for adaptation to flow chemistry. acs.orgresearchgate.netacs.org For example, the generation and reaction of highly reactive intermediates, such as aryllithium compounds, can be safely and efficiently managed in a continuous flow setup. acs.org This approach allows for precise control over reaction parameters like residence time and temperature, which can be critical for maximizing yield and minimizing the formation of byproducts. nih.gov The ability to perform multi-step syntheses in a continuous, "telescoped" manner, where the output of one reactor flows directly into the next, offers significant potential for streamlining the production of complex molecules derived from this compound. youtube.com

Furthermore, flow chemistry can enable the use of hazardous reagents, such as diazomethane, in a much safer manner by generating them on-demand and immediately consuming them in the reaction stream. youtube.com This not only improves operator safety but also reduces the risks associated with the storage and handling of explosive or toxic materials. The development of robust biocatalysts for use in continuous flow systems also presents a promising avenue for the sustainable synthesis of valuable chemicals.

Advanced Computational Modeling for De Novo Design and Mechanistic Understanding

Computational chemistry has become an indispensable tool in modern drug discovery and chemical process development. In the context of this compound, advanced computational modeling will play a crucial role in both the de novo design of novel analogues and in gaining a deeper mechanistic understanding of their synthesis and interactions.

Density Functional Theory (DFT) calculations, for example, can be employed to study the mechanisms of catalytic reactions in detail. nih.gov By elucidating the transition states and intermediates involved in a reaction, researchers can gain valuable insights into the factors that control selectivity and reactivity. This knowledge can then be used to design more efficient catalysts and to predict the outcomes of new reactions. nih.gov For instance, computational studies have been instrumental in understanding the mechanism of trifluoromethylation reactions, which are important in the synthesis of many pharmaceuticals. montclair.edu

In addition to mechanistic studies, computational modeling can be used for the de novo design of new molecules with specific desired properties. By using techniques such as molecular docking and virtual screening, researchers can predict how different analogues of this compound will interact with a biological target. This allows for the prioritization of synthetic efforts on the most promising candidates, thereby accelerating the drug discovery process.

Q & A

Basic Research Questions

Q. How can researchers synthesize 3-carbamoyl-4-fluorobenzoic acid and confirm its structural integrity?

- Methodology : A practical synthesis route involves introducing the carbamoyl group via nucleophilic substitution or coupling reactions on a fluorobenzoic acid precursor. For example, 4-fluorobenzoic acid derivatives can be functionalized using carbamoyl chloride under controlled conditions. Structural confirmation requires a combination of techniques:

- X-ray crystallography : Use SHELXL for refinement to resolve atomic positions and bond lengths .

- Spectroscopy : Analyze NMR for fluorine environment (δ ~ -110 to -120 ppm) and IR for carbamoyl (C=O stretch ~1680 cm) and carboxylic acid (broad O-H stretch ~2500–3300 cm) groups.

- Validation : Cross-reference spectral data with computational models (e.g., DFT calculations) to resolve ambiguities.

Q. What analytical tools are recommended for characterizing this compound’s purity and stability?

- Chromatography : Employ HPLC (≥99% purity, as in ) with a C18 column and UV detection at 254 nm.

- Thermal analysis : Use differential scanning calorimetry (DSC) to assess decomposition temperatures.

- Stability testing : Store under inert conditions (argon, 4°C) to prevent hydrolysis of the carbamoyl group, as recommended for similar fluorinated benzoic acids .

Advanced Research Questions

Q. How can crystallographic software address challenges in resolving this compound’s X-ray diffraction data?

- Data refinement : Use SHELXL to handle twinning or low-resolution data by adjusting restraints for bond lengths and angles. For disordered fluorine or carbamoyl groups, apply PART instructions to model partial occupancy .

- Validation : Cross-validate with WinGX’s graphical interface to visualize electron density maps and detect outliers in residual peaks .

Q. What strategies optimize reaction yields while minimizing byproducts in the synthesis of this compound?

- Reaction design : Use microwave-assisted synthesis to reduce reaction time and side reactions. For example, coupling 4-fluorobenzoic acid with urea derivatives under microwave irradiation (100°C, 30 min).

- Byproduct analysis : Monitor intermediates via LC-MS to identify competing pathways (e.g., over-fluorination or decarboxylation). Adjust stoichiometry of fluorinating agents (e.g., Selectfluor®) to suppress unwanted substitutions .

Q. How can computational models predict the pharmacological activity of this compound?

- Docking studies : Perform molecular docking (AutoDock Vina) to assess binding affinity with target enzymes (e.g., kinases or proteases). Use the carbamoyl group’s hydrogen-bonding potential as a pharmacophore.

- ADMET profiling : Train machine learning models on fluorinated benzoic acid datasets to predict bioavailability and toxicity risks .

Q. What experimental approaches resolve contradictions in solubility and reactivity data for this compound?

- Controlled assays : Measure solubility in DMSO/water mixtures (e.g., 10% DMSO) to avoid solvent polarity artifacts.

- Kinetic studies : Use stopped-flow spectroscopy to track reaction rates under varying pH (4–9), as carbamoyl stability is pH-sensitive.

Methodological Notes

- Synthesis : highlights the utility of coupling reactions for carbamoyl-functionalized benzoic acids, applicable to fluorinated analogs.

- Crystallography : SHELX remains the gold standard for small-molecule refinement, particularly for handling fluorine’s strong electron density .

- Safety : Follow GHS guidelines () for handling fluorinated compounds, including PPE and fume hood protocols.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.